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Compound of Interest

Compound Name: 1-Isopropylproline

Cat. No.: B3108393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropyl-L-proline, a derivative

of the naturally occurring amino acid L-proline. This document details its chemical identity,

spectral properties, and a representative synthetic protocol. The information is intended to

support researchers and professionals in the fields of chemical synthesis, drug discovery, and

materials science.

Chemical Identity and Properties
N-Isopropyl-L-proline, also referred to as 1-Isopropylproline, is a modified amino acid where

an isopropyl group is attached to the nitrogen atom of the proline ring. This modification can

influence the compound's steric and electronic properties, making it a subject of interest in

various chemical applications, including catalysis.

Table 1: Physicochemical Properties of N-Isopropyl-L-proline
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Property Value Source

Systematic Name
(2S)-1-isopropylpyrrolidine-2-

carboxylic acid
-

Common Names
N-Isopropyl-L-proline, 1-

Isopropylproline
-

CAS Number 1141826-51-8 [1]

Alternative CAS 342793-00-4 [2]

Molecular Formula C₈H₁₅NO₂ [2]

Molecular Weight 157.21 g/mol [2]

Monoisotopic Mass 157.1103 g/mol [2]

Spectral Data
The following tables summarize the predicted spectral data for N-Isopropyl-L-proline. This

information is crucial for the identification and characterization of the compound.

Table 2: Predicted ¹H NMR Spectral Data for N-Isopropyl-L-proline

Atom Position Chemical Shift (ppm) Multiplicity

α-CH 3.65 dd

β-CH₂ 1.90–2.08 m

γ-CH₂ 1.67–1.83 m

δ-CH₂ 3.02 (dt), 3.22 (ddd) m

N-CH (isopropyl) Not Available septet

C(CH₃)₂ (isopropyl) Not Available d

Predicted data based on related structures.[2]

Table 3: Predicted ¹³C NMR Spectral Data for N-Isopropyl-L-proline
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Atom Position Chemical Shift (ppm)

COOH 169.8

α-CH 61.2

δ-CH₂ 45.7

β-CH₂ 29.4

γ-CH₂ 24.3

N-CH (isopropyl) Not Available

C(CH₃)₂ (isopropyl) Not Available

Predicted data based on related structures.[2]

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data Interpretation

Spectroscopic Method Expected Characteristics

Infrared (IR)

The spectrum is expected to show more intense

and complex bands in the C-H stretching region

(~2850-3000 cm⁻¹) compared to L-proline due

to the additional methyl groups of the isopropyl

substituent.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can

confirm the elemental composition.[2]

Characteristic fragmentation in tandem MS

(MS/MS) would likely involve the neutral loss of

the carboxyl group (CO₂) or the entire carboxylic

acid moiety, as well as fragmentation of the

pyrrolidine ring and the isopropyl group.[2]

Experimental Protocols
A general and efficient method for the synthesis of N-alkylated amino acids, including N-

Isopropyl-L-proline, is through the direct N-alkylation of the unprotected amino acid with an
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alcohol. This "hydrogen borrowing" methodology offers a more sustainable alternative to

traditional methods like reductive amination with aldehydes or nucleophilic substitution with

alkyl halides.[3]

Synthesis of N-Isopropyl-L-proline via Direct N-
Alkylation
This protocol is adapted from a general procedure for the N-alkylation of amino acids.[3]

Materials:

L-proline

Isopropanol (reagent and solvent)

Ruthenium-based catalyst (e.g., a Shvo catalyst or similar complex)

Inert atmosphere (Argon or Nitrogen)

Schlenk tube or similar reaction vessel

Stirring bar

Heating system (e.g., oil bath)

Procedure:

An oven-dried 20-mL Schlenk tube equipped with a magnetic stirring bar is charged with L-

proline and the ruthenium catalyst under air.

The Schlenk tube is then connected to an argon line, and a vacuum-backfill cycle is

performed three times to ensure an inert atmosphere.

Isopropanol is added to the reaction vessel under a stream of argon. In this case,

isopropanol serves as both the alkylating agent and the solvent.

The reaction mixture is heated to 90°C and stirred. The progress of the reaction can be

monitored by techniques such as TLC or LC-MS.
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Upon completion, the reaction mixture is cooled to room temperature.

The crude product is then purified. The purification method may involve filtration to remove

the catalyst followed by evaporation of the solvent. Further purification by recrystallization or

column chromatography may be necessary to obtain the pure N-Isopropyl-L-proline.

Diagrams and Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-Isopropyl-L-proline

via the direct N-alkylation of L-proline.
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Caption: General workflow for the synthesis of N-Isopropyl-L-proline.

Logical Relationship of Spectral Analysis
The following diagram outlines the logical flow of spectral analysis for the characterization of N-

Isopropyl-L-proline.
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Caption: Logical workflow for the spectral characterization of N-Isopropyl-L-proline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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